

Technical Guide: Solubility & Handling of Boc-N-Me-D-His(Trt)-OH

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Boc-N-alpha-methyl-N-im-trityl-D-histidine*

CAS No.: *1217682-00-2*

Cat. No.: *B1372146*

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Physicochemical Profile & Solubility Logic

Compound Identity:

-t-Butoxycarbonyl-

-methyl-D-histidine(

-trityl) CAS Registry: (Analogous L-isomer: 32926-43-5; N-Me variants typically custom synthesized) Molecular Weight: ~511.6 g/mol (Calculated based on parent Boc-His(Trt)-OH MW 497.6 + Methyl group)

Solubility Matrix

The solubility of Boc-N-Me-D-His(Trt)-OH is governed by the interplay between its hydrophobic protecting groups (Boc, Trityl) and the disruption of the amide backbone hydrogen bonding by the

-methyl group.

Solvent	Solubility Rating	Typical Conc.	Mechanism of Action
DMF (N,N-Dimethylformamide)	Excellent	0.1 M – 0.5 M	Polar aprotic nature solvates the peptide backbone; N-methylation prevents aggregation, enhancing solubility compared to non-methylated analogs.
DMSO (Dimethyl Sulfoxide)	High	0.1 M – 0.4 M	Strong dipole interacts with the imidazole and amide functionalities. Recommended for stock solutions if DMF is contraindicated.
DCM (Dichloromethane)	Good	0.05 M – 0.2 M	Solubilizes the hydrophobic Trityl and Boc groups effectively, though less efficient than DMF for high concentrations.
Water	Insoluble	< 0.001 M	Hydrophobic bulk of Trityl and Boc groups dominates.

Critical Insight: The

-methyl group generally increases solubility in organic solvents by eliminating the H-bond donor capability of the

-amine, reducing intermolecular aggregation—a common issue with standard histidine derivatives.

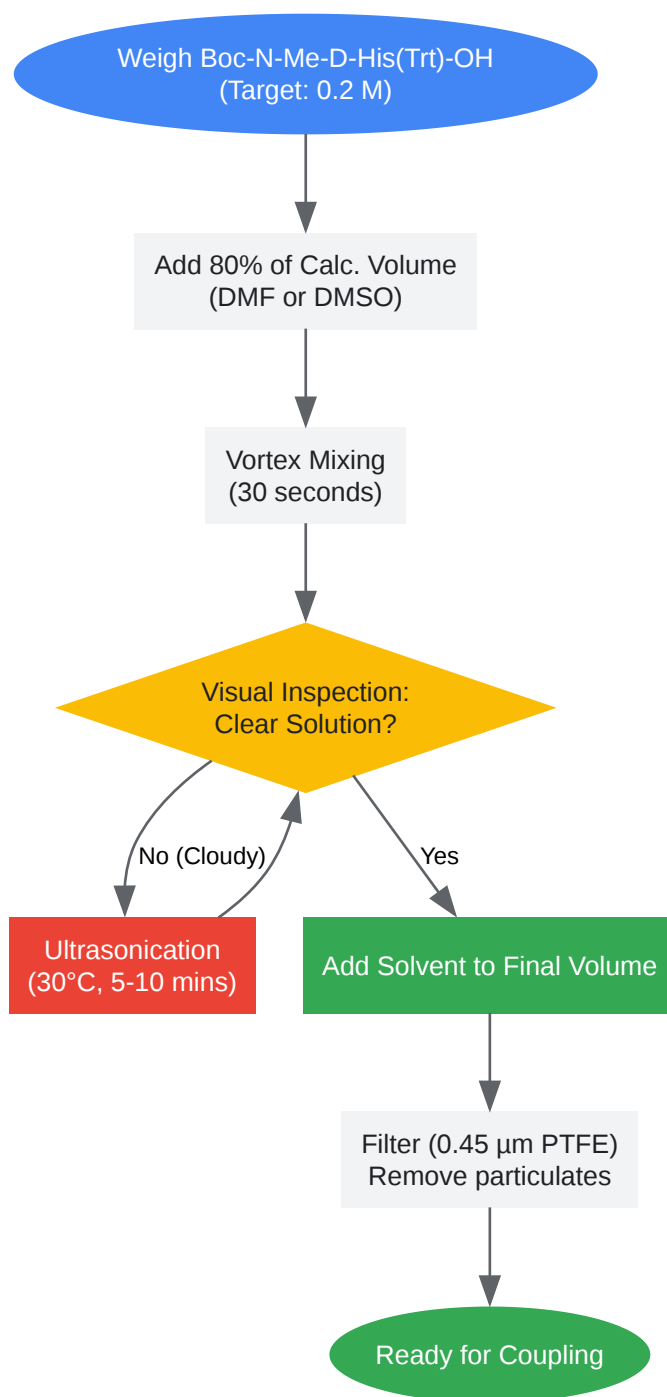
Dissolution Protocol (Standard Operating Procedure)

To ensure reproducibility and prevent "crashing out" during automated synthesis, follow this self-validating dissolution workflow.

Reagents Required[1][2][3][4][5]

- Solvent: Anhydrous DMF (Grade: amine-free, 99.8%) or DMSO.
- Vessel: Borosilicate glass vial (polypropylene tubes may leach plasticizers in DMSO).
- Equipment: Ultrasonic bath (35–40 kHz).

Step-by-Step Workflow



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Figure 1: Decision-tree workflow for preparing stock solutions, ensuring complete dissolution before volume finalization.

Validation Step: After filtration, hold the vial against a black background with strong backlighting. The solution must be free of any "shimmering" particulates (Tyndall effect), which

indicate incomplete solvation or aggregation.

Application in Solid Phase Peptide Synthesis (SPPS)[1][2][6]

The use of Boc-N-Me-D-His(Trt)-OH presents unique challenges in coupling efficiency due to the steric bulk of the Trityl group combined with the N-methyl modification.

Coupling Conditions

Standard carbodiimide couplings (DIC/HOBt) are often insufficient for N-methylated amino acids due to steric hindrance.

- Recommended Reagents: HATU or PyAOP with HOAt.
- Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
- Stoichiometry: 3–5 equivalents relative to resin loading.
- Reaction Time: Double coupling (2 x 1 hour) or extended single coupling (2–4 hours).

Deprotection Logic (The "Trityl Trap")

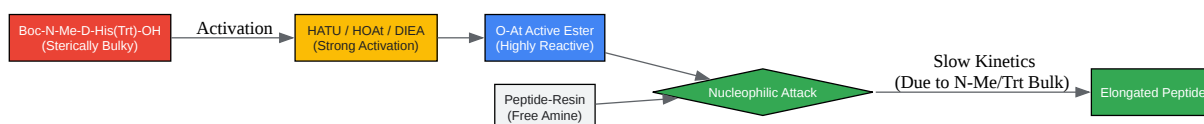
In Boc chemistry, the choice of the Trityl (Trt) protecting group on Histidine is strategic but risky.

- Acid Lability: The Trityl group is highly acid-labile. It is removed by TFA.[1][2][3][4]
- Boc Removal: The Boc group is also removed by TFA.[2][3]
- Consequence: Treating this peptide with TFA (standard Boc deprotection) will simultaneously remove the Trityl side-chain protection.
 - Usage Case A (Terminal His): If this is the final amino acid, simultaneous deprotection is desirable.
 - Usage Case B (Internal His): If you need to continue synthesis, the imidazole side chain will be unprotected (free amine), leading to potential side reactions (acylation of the imidazole) in subsequent steps.

- Solution for Internal Positions: If the Histidine is internal, use Boc-N-Me-D-His(DNP)-OH or Boc-N-Me-D-His(Tos)-OH instead, as DNP and Tos are stable to TFA and removed by HF.

Steric Hindrance & Pathway

The following diagram illustrates the steric environment and the necessary activation pathway.



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Figure 2: Activation pathway highlighting the requirement for high-efficiency coupling reagents (HATU/HOAt) to overcome the steric barrier of the N-methyl and Trityl groups.

Troubleshooting & Stability

Common Issues

- Gelation in DMF:
 - Cause: High concentration (>0.5 M) or old DMF containing amines.
 - Fix: Dilute to 0.2 M and warm to 40°C. Use fresh, amine-free DMF.
- Racemization:
 - Risk: N-methylated amino acids are prone to racemization during activation, particularly if pre-activation times are long.
 - Prevention: Use Oxyma Pure or HOAt as additives. Minimize base contact time before adding to the resin.
- Precipitation upon addition to Resin:

- Cause: The resin solvent (e.g., DCM) is incompatible with the stock solvent (DMSO).
- Fix: Ensure the resin is swollen in the same solvent system (DMF) used for the amino acid solution.

Storage

- Solid State: Store at +2°C to +8°C (desiccated).
- Solution State: Use immediately. Do not store Boc-amino acids in DMF/DMSO for >24 hours due to the risk of slow Boc removal or side reactions.

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- To cite this document: BenchChem. [Technical Guide: Solubility & Handling of Boc-N-Me-D-His(Trt)-OH]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1372146/docs#technical-guide-solubility-handling-of-boc-n-me-d-his-trt-oh>]

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